molecular formula C11H9ClN2O2 B3112200 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester CAS No. 188524-68-7

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester

Cat. No.: B3112200
CAS No.: 188524-68-7
M. Wt: 236.65 g/mol
InChI Key: XCWCKMISWZGDLW-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloropyridinyl group attached to the pyrrole ring, which is further substituted with a carboxylic acid methyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with a chloropyridine compound in the presence of a base.

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the chloropyridinyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound, particularly on the chloropyridinyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring or chloropyridinyl group.

    Reduction: Reduced derivatives, such as dechlorinated pyridine rings.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The chloropyridinyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Bromopyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure with a bromine atom instead of chlorine.

    4-(6-Fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure with a fluorine atom instead of chlorine.

    4-(6-Methylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Biological Activity

Overview

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS: 188524-68-7) is a pyrrole derivative with potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structural features, including a chloropyridinyl substituent, contribute to its reactivity and biological interactions.

The physicochemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC11H9ClN2O2
Molar Mass236.65 g/mol
Density1.343 ± 0.06 g/cm³
Melting Point179-181 °C
Boiling Point476.7 ± 45.0 °C
pKa14.09 ± 0.50

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that certain synthesized pyrrole derivatives showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring structure . The compound's structure allows it to interact with microbial targets, potentially disrupting their function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, studies have suggested that pyrrole derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of specific signaling pathways and induction of apoptosis . The presence of the chloropyridinyl group may enhance these effects by facilitating interactions with cellular targets.

The proposed mechanism of action involves the interaction of the chloropyridinyl moiety with specific enzymes or receptors within cells, potentially leading to inhibition or activation of critical biological processes. The pyrrole ring itself may participate in biochemical reactions that contribute to the overall activity of the compound.

Case Studies and Research Findings

  • Antimicrobial Activity Against Mycobacterium tuberculosis :
    A study focused on structurally similar pyrrole derivatives revealed promising anti-tuberculosis activity (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL). These findings suggest that modifications in the pyrrole structure can significantly enhance biological potency against drug-resistant strains .
  • Structure-Activity Relationship (SAR) :
    Research into SAR has shown that substituents on the pyrrole ring can influence biological activity dramatically. For instance, compounds with larger substituents exhibited increased potency compared to those with smaller groups . This highlights the importance of molecular design in developing effective therapeutic agents.
  • Comparison with Other Pyrrole Derivatives :
    Similar compounds such as 4-(6-Bromopyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester and 4-(6-Fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester have been studied for comparative analysis. These studies indicate that halogen substitutions can alter pharmacological profiles significantly, affecting both efficacy and toxicity .

Properties

IUPAC Name

methyl 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)9-6-13-5-8(9)7-2-3-10(12)14-4-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWCKMISWZGDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
Reactant of Route 5
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester
Reactant of Route 6
4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester

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